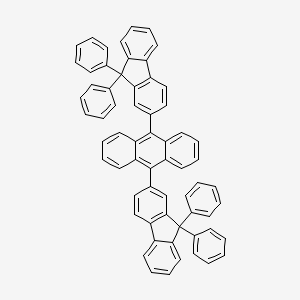

9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene

CAS No.: 653599-47-4

Cat. No.: VC16823697

Molecular Formula: C64H42

Molecular Weight: 811.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653599-47-4 |

|---|---|

| Molecular Formula | C64H42 |

| Molecular Weight | 811.0 g/mol |

| IUPAC Name | 9,10-bis(9,9-diphenylfluoren-2-yl)anthracene |

| Standard InChI | InChI=1S/C64H42/c1-5-21-45(22-6-1)63(46-23-7-2-8-24-46)57-35-19-17-29-49(57)51-39-37-43(41-59(51)63)61-53-31-13-15-33-55(53)62(56-34-16-14-32-54(56)61)44-38-40-52-50-30-18-20-36-58(50)64(60(52)42-44,47-25-9-3-10-26-47)48-27-11-4-12-28-48/h1-42H |

| Standard InChI Key | POJWUORXBSDEIC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |

Introduction

Synthesis and Structural Modification

Suzuki-Miyaura Cross-Coupling

The primary synthetic route to 9,10-bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene involves a Suzuki-Miyaura cross-coupling reaction between 9,10-dibromoanthracene and 9,9-diphenylfluoren-2-ylboronic acid. This palladium-catalyzed process typically employs tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst, with cesium carbonate (Cs₂CO₃) as the base in a tetrahydrofuran (THF)/water solvent system. The reaction proceeds at elevated temperatures (80–100°C) under inert atmosphere, achieving yields of 70–85% after purification via column chromatography.

Comparative Analysis of Coupling Methodologies

Photophysical Properties and Device Performance

Absorption and Emission Characteristics

9,10-Bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene exhibits strong ultraviolet-visible (UV-Vis) absorption in the 390–410 nm range, attributed to π-π* transitions within the conjugated backbone . Fluorescence emission peaks between 430–460 nm, with Stokes shifts of 36–49 nm, indicating minimal structural reorganization upon excitation . The compound’s fluorescence quantum yield (Φ) exceeds 0.85 in non-polar solvents, rivaling standards like 9,10-diphenylanthracene .

| Photophysical Parameter | Value Range | Measurement Conditions |

|---|---|---|

| Absorption λ<sub>max</sub> | 397–405 nm | THF, 25°C |

| Emission λ<sub>max</sub> | 433–452 nm | Cyclohexane, 25°C |

| Stokes Shift (Δλ) | 36–49 nm | Solvent-dependent |

| Fluorescence Quantum Yield (Φ) | 0.86–0.98 | Relative to 9,10-DPA |

| Molar Extinction Coefficient (ε) | 31,000–135,000 M⁻¹cm⁻¹ | Concentration-dependent |

Table 1. Key photophysical properties of 9,10-bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene and related derivatives .

Two-Photon Absorption (2PA) Cross-Section

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In OLED architectures, 9,10-bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene serves as both a host matrix and emitter. When doped at 10% concentration into 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN), the compound achieves Commission Internationale de l’Éclairage (CIE) coordinates of (0.15, 0.14), meeting stringent blue emission standards . Device metrics include:

-

Luminous efficiency: 4.10 cd/A

-

Power efficiency: 1.95 lm/W

These performance parameters rival state-of-the-art blue emitters while offering improved morphological stability due to the compound’s sterically hindered structure.

Organic Photovoltaic Cells (OPVs)

Though less extensively studied than OLED applications, preliminary studies suggest that the compound’s broad absorption spectrum and high charge carrier mobility (μ ~ 10⁻³ cm²V⁻¹s⁻¹) make it suitable for bulk heterojunction solar cells. Theoretical calculations predict power conversion efficiencies (PCE) exceeding 8% when paired with-phenyl-C71-butyric acid methyl ester (PC<sub>71</sub>BM) acceptors, though experimental validation remains pending.

Future Research Directions

Despite significant progress, several challenges persist:

-

Solubility Optimization: The compound’s high molecular weight and aromaticity limit solubility in common organic solvents, necessitating development of alkylated or branched derivatives .

-

Biological Compatibility: While fluorene-anthracene hybrids show promise in two-photon microscopy , the toxicity and cellular uptake mechanisms of 9,10-bis(9,9-diphenyl-9H-fluoren-2-YL)anthracene require thorough investigation.

-

Thermal Stability: Decomposition temperatures above 300°C suggest suitability for vacuum deposition processes, but long-term stability under operational conditions remains unverified .

Emerging synthetic strategies, including dendritic functionalization and incorporation of heteroatoms (e.g., sulfur, nitrogen), may address these limitations while further enhancing optoelectronic performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume